3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a nitrophenol group via an ether linkage . The molecular weight of the compound is 244.68 .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 244.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, the five-membered ring present in 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, is a versatile scaffold in medicinal chemistry. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon called "pseudorotation". This compound is part of various bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review delves into the influence of steric factors on biological activity, structure–activity relationships (SAR), and the synthesis of these compounds. The distinct stereochemistry and spatial orientation of substituents in the pyrrolidine ring significantly influence the biological profile of drug candidates, highlighting the importance of this scaffold in drug discovery (Li Petri et al., 2021).
Nitrated Phenols in the Atmosphere
Nitrated phenols, including compounds similar to the nitrophenoxy part of this compound, are prevalent in the atmosphere, existing in both gas and condensed phases. Their sources include direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, which shares structural similarities with the nitrophenoxy component, occurs in both gas and liquid phases. This review summarizes analytical techniques and the environmental behavior of nitrated phenols, noting the need for further research to fill gaps in the experimental evidence and enhance understanding of their environmental impact (Harrison et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(4-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLAWJEKPIRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696001 | |
Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-80-8 | |
Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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